molecular formula C9H14BNO2S B13333010 (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid

(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid

Katalognummer: B13333010
Molekulargewicht: 211.09 g/mol
InChI-Schlüssel: CEJLIYZEZXBMKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO2S. This compound features a thiophene ring substituted with a piperidine group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine group can be reduced to form secondary or tertiary amines.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Wirkmechanismus

The mechanism of action of (4-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The thiophene and piperidine groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    (4-(Morpholin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a morpholine group instead of a piperidine group.

Uniqueness

(4-(Piperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring, piperidine group, and boronic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .

Eigenschaften

Molekularformel

C9H14BNO2S

Molekulargewicht

211.09 g/mol

IUPAC-Name

(4-piperidin-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO2S/c12-10(13)9-6-8(7-14-9)11-4-2-1-3-5-11/h6-7,12-13H,1-5H2

InChI-Schlüssel

CEJLIYZEZXBMKT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CS1)N2CCCCC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.